N-(3-Amino-4-chlorophenyl)isonicotinamide
Description
Contextualization within Isonicotinamide (B137802) Derivative Research
Isonicotinamide, the amide derivative of isonicotinic acid, serves as a versatile scaffold in the design of biologically active molecules. Its derivatives have been explored for a wide array of therapeutic applications, largely owing to the isonicotinamide core's ability to engage in various biological interactions. Researchers have synthesized and investigated numerous isonicotinamide derivatives, revealing their potential as inhibitors of various enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2), succinate (B1194679) dehydrogenase, and xanthine (B1682287) oxidase. These derivatives have also shown promise as antifungal and antibacterial agents. The research into these compounds provides a rich backdrop for understanding the potential significance of N-(3-Amino-4-chlorophenyl)isonicotinamide.
The synthesis of various isonicotinamide derivatives often involves the coupling of isonicotinic acid or its activated forms with a diverse range of amino-containing compounds. This modular approach allows for the systematic exploration of structure-activity relationships, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. The inclusion of different substituents on either the isonicotinamide ring or the appended moiety can significantly influence the compound's biological target specificity, potency, and pharmacokinetic profile.
Significance in Contemporary Medicinal Chemistry and Drug Discovery Platforms
The significance of this compound in modern medicinal chemistry is primarily linked to the structural features of its constituent parts, particularly the 4-chloro-3-aminophenyl group. A key study in the Bioorganic & Medicinal Chemistry Letters identified the 4-chloro-3-aniline moiety as a potent mimic of benzamidine (B55565). nih.gov Benzamidine is a well-known structural motif that interacts with the S1 pocket of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes.
This finding is particularly relevant in the context of anticoagulant drug discovery, where serine proteases, such as Factor Xa, are major therapeutic targets. Factor Xa plays a critical role in the blood coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. The identification of the 4-chloro-3-aniline fragment as a "P1 ligand" for Factor Xa inhibitors highlights the potential of this compound as a lead compound or a molecular building block in the development of novel anticoagulants. nih.gov
The isonicotinamide portion of the molecule also contributes to its potential pharmacological profile. The pyridine (B92270) ring can participate in hydrogen bonding and other non-covalent interactions within protein binding sites, while the amide linkage provides structural rigidity and can also act as a hydrogen bond donor and acceptor. The combination of the potent benzamidine-mimicking 4-chloro-3-aminophenyl group with the versatile isonicotinamide scaffold makes this compound a compound of considerable interest for further investigation in drug discovery platforms targeting serine proteases and potentially other enzyme families.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDFJEXWQOMIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Target Interactions
Identification and Elucidation of Specific Molecular Targets
The principal mechanism of action identified for N-(3-Amino-4-chlorophenyl)isonicotinamide is the inhibition of specific enzymes, which subsequently modulates various cellular signaling pathways.
Glycogen Synthase Kinase-3 (GSK-3): this compound belongs to a class of compounds known as isonicotinamides, which have been identified as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. nih.govnih.gov The inhibition of GSK-3 by this class of compounds is a significant area of research due to the enzyme's association with various diseases. nih.gov The isonicotinamide (B137802) scaffold has proven to be a valuable starting point for developing highly selective GSK-3 inhibitors that are capable of penetrating the brain. nih.gov
Interactive Table: Target Enzyme Profile for this compound
| Target Enzyme | Activity | Key Findings | References |
| Glycogen Synthase Kinase-3 (GSK-3) | Potent and Selective Inhibition | Belongs to a class of isonicotinamides identified as highly selective, orally active, and brain-penetrable GSK-3 inhibitors. | nih.gov |
| Nicotinamide (B372718) N-methyltransferase (NNMT) | Not Documented | No specific inhibitory activity has been reported in the searched literature for this particular compound. | |
| Nicotinamide Adenine (B156593) Dinucleotide Synthetase (NadD) | Not Documented | No specific inhibitory activity has been reported in the searched literature for this particular compound. |
Nicotinamide N-methyltransferase (NNMT) and Nicotinamide Adenine Dinucleotide Synthetase (NadD): While the core structure of this compound includes a nicotinamide-like moiety (isonicotinamide), current research available in the search results does not specifically document its activity as an inhibitor of Nicotinamide N-methyltransferase (NNMT) or Nicotinamide Adenine Dinucleotide Synthetase (NadD). The research focus for this compound has been predominantly on its effects on GSK-3.
Based on the available scientific literature, the primary molecular mechanism of this compound is the direct inhibition of enzymes like GSK-3 rather than interaction with cell surface or nuclear receptors. nih.govnih.gov Studies have not highlighted significant modulatory effects on specific receptors; the compound's biological effects are mainly attributed to its role as a protein kinase inhibitor. nih.gov
Modulation of Key Biochemical and Cellular Pathways
The following sections explore the documented effects of nicotinamide derivatives on critical signaling and metabolic pathways that are often dysregulated in disease states.
NAD+ Biosynthesis and Salvage Pathway Perturbation
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme central to cellular metabolism and energy production. nih.gov Its biosynthesis occurs through several pathways, including the de novo pathway from tryptophan and the salvage pathway from nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). nih.govmdpi.com The salvage pathway, which recycles nicotinamide, is crucial for maintaining NAD+ homeostasis. nih.gov The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). mdpi.com
Cell Cycle Regulation and Apoptotic Pathway Induction
Research into nicotinamide derivatives has revealed significant effects on cell cycle progression and the induction of apoptosis, or programmed cell death.
One study on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a core structure with nicotinamide, demonstrated potent cytotoxic effects against cancer cell lines. nih.gov Specifically, a lead compound from this series was found to arrest the cell cycle at the G1 phase. nih.gov This was accompanied by a significant induction of apoptosis, with a 58.29-fold increase in apoptotic cells compared to controls. nih.gov The mechanism of apoptosis was shown to be intrinsic, involving the upregulation of pro-apoptotic proteins such as p53 and Bax, as well as the activation of caspases-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov
Similarly, studies on nicotinamide itself have shown that it can inhibit the proliferation of hepatic stellate cells and induce apoptosis through the activation of caspase-3. This process was also associated with an increased expression of p53.
Another related compound, 2-amino-nicotinamide, has been shown to induce apoptosis in prostate cancer cells. This was evidenced by the cleavage of PARP and caspase-3, an increase in the levels of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, nicotinamide has been observed to inhibit the cleavage of poly(ADP-ribose) polymerase (PARP), a process typically associated with apoptosis, suggesting a complex, context-dependent role in cell death pathways. nih.gov
The phosphorylation of the Bcl-2 family member Bad is a key event in the regulation of apoptosis. Nicotinamide has been shown to influence the phosphorylation of Bad, which can prevent it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov
| Compound Family | Cell Line | Effect on Cell Cycle | Key Apoptotic Proteins Modulated |
| Pyrido[2,3-d]pyrimidines | MCF-7 | G1 phase arrest | ↑ p53, ↑ Bax, ↑ Caspases-3, -8, -9, ↓ Bcl-2 nih.gov |
| Nicotinamide | Hepatic Stellate Cells | - | ↑ p53, ↑ Caspase-3 |
| 2-Amino-nicotinamide | Prostate Cancer Cells | - | ↑ Bax, ↓ Bcl-2, ↑ Cleaved PARP, ↑ Cleaved Caspase-3 |
| Nicotinamide | Neuronal Cells | - | ↑ Phospho-Bad, ↓ Cleaved PARP nih.gov |
Angiogenesis Pathway Inhibition (e.g., VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of this process. nih.gov Several nicotinamide derivatives have been investigated as inhibitors of VEGFR-2.
In one study, a series of novel nicotinamide derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. One of the most potent compounds exhibited an IC50 value of 77.02 nM against VEGFR-2, comparable to the known inhibitor sorafenib (B1663141) (IC50 = 53.65 nM). This inhibition of VEGFR-2 translated to anti-proliferative activity against human cancer cell lines.
Another study identified a novel VEGFR-2 kinase inhibitor with an IC50 of 0.56 μM. nih.gov This compound demonstrated anti-angiogenic effects by inhibiting the tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov The binding mode of these inhibitors can vary, with some acting as Type I inhibitors that bind to the active conformation of the kinase, while others are Type II inhibitors that stabilize an inactive conformation.
| Compound/Derivative | Target | IC50 Value | Cellular Effect |
| Nicotinamide Derivative (Compound 8) | VEGFR-2 | 77.02 nM | Anti-proliferative |
| Novel Inhibitor (VH02) | VEGFR-2 | 0.56 μM | Inhibition of HUVEC tube formation nih.gov |
| Sorafenib (Reference) | VEGFR-2 | 53.65 nM | Anti-proliferative |
Nuclear Factor-κB (NF-κB) Pathway Attenuation
The Nuclear Factor-κB (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer.
Studies on nicotinamide (NAM) have shown that it can significantly inhibit the activation of the NF-κB pathway. amsbio.com In a model of acute lung injury, nicotinamide was found to suppress the MAPK and AKT/NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. amsbio.com This included the inhibition of the nuclear translocation of p-p65, a key event in NF-κB activation. amsbio.com While direct evidence for This compound is lacking, the established role of the closely related nicotinamide in attenuating NF-κB signaling suggests a potential mechanism of action that warrants further investigation for this specific compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Systematic Modifications of the Isonicotinamide (B137802) Moiety and Their Impact on Activity
The isonicotinamide portion of the molecule, a pyridine (B92270) ring with a carboxamide group at the 4-position, is a crucial determinant of activity. wikipedia.org Most potent inhibitors in this class feature a carbonyl group on a polyaromatic heterocyclic skeleton or a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.net Modifications to this moiety have significant consequences for biological interactions.
In studies of related N-(thiophen-2-yl) nicotinamide (B372718) derivatives, substitutions on the pyridine ring were shown to dramatically alter fungicidal activity. For instance, the introduction of chloro substituents at the 5th and 6th positions of the pyridine ring resulted in a compound with significantly higher fungicidal activity against cucumber downy mildew compared to analogs with other substitution patterns. mdpi.com This suggests that the electronic and steric properties of the pyridine ring are key to its interaction with biological targets.
Research on nicotinamide derivatives as anticancer agents targeting the VEGFR-2 enzyme also highlights the importance of the pyridine core. mdpi.com The isonicotinamide scaffold often serves as a mimic for nicotinamide, competing with it in the binding pockets of enzymes like PARPs. researchgate.netnih.gov The placement of the carboxamide group at the 4-position (iso-nicotinamide) is an important distinction from its 3-position isomer, nicotinamide, influencing the vector and nature of its interactions within enzyme active sites. wikipedia.org
Table 1: Impact of Isonicotinamide Moiety Modifications on Fungicidal Activity of Analogs Data synthesized from studies on N-(thiophen-2-yl) nicotinamide derivatives.
| Pyridine Ring Substituent | Relative Activity | Reference |
|---|---|---|
| Unsubstituted | Moderate | mdpi.com |
| 5,6-dichloro | Excellent | mdpi.com |
Effects of Substituents on the Phenyl Ring (e.g., halogen, amino group positioning)
The 3-amino-4-chlorophenyl moiety is another critical component for activity, acting as a recognition element for target binding. The specific arrangement of the amino and chloro groups is not arbitrary. In the development of factor Xa inhibitors, the 4-chloro-3-aniline fragment was identified as a novel and potent mimic of benzamidine (B55565), a common P1 ligand for this enzyme class. nih.gov This indicates that this particular substitution pattern provides an optimal geometry and electronic distribution for binding.
The nature and position of the halogen have been shown to be significant. In one study on related benzenesulfonamide (B165840) derivatives, a 4-chlorophenyl substituent led to a stronger binding affinity (lower Kd value) to several carbonic anhydrase isoenzymes compared to an unsubstituted phenyl ring. nih.gov Similarly, replacing the chlorine with fluorine, as in N-(3-amino-4-fluorophenyl)isonicotinamide, can modulate properties like lipophilicity and hydrogen bonding potential, which can fine-tune biological activity and pharmacokinetic profiles. chemscene.com
The positioning of the amino group is also vital. In studies of imidazo[1,2-a]pyridine-based inhibitors, the presence and location of an amino group on a linked phenyl ring were key for achieving potent, selective inhibition of certain kinases. The amino group often acts as a crucial hydrogen bond donor, anchoring the inhibitor in the enzyme's active site.
Table 2: Influence of Phenyl Ring Substituents on Biological Activity Illustrative data based on findings from related compound series.
| Compound/Fragment | Key Substituents | Observed Effect | Reference |
|---|---|---|---|
| Factor Xa Inhibitor Analog | 4-chloro-3-aniline | Potent benzamidine mimic | nih.gov |
| Carbonic Anhydrase Inhibitor | 4-chlorophenyl | Increased binding affinity vs. phenyl | nih.gov |
| Anti-tubercular Hydrazides | 3-chlorophenyl | Showed selectivity toward INH-resistant Mtb | mdpi.com |
Investigation of Linker Chemistry and Scaffold Variations on Biological Activity
The amide bond in N-(3-Amino-4-chlorophenyl)isonicotinamide serves as the linker connecting the two aromatic moieties. While this specific linker is common, research into related compound classes demonstrates that modifying the linker or the core scaffold can lead to new inhibitors with improved or different activity profiles.
In the field of antibody-drug conjugates (ADCs), linker chemistry is paramount. Linkers can be designed to be stable in circulation but cleavable under specific conditions, such as the acidic environment of a lysosome or by specific enzymes like cathepsins. nih.gov While the amide linker in the title compound is generally stable, related research explores replacing it with structures like protease-sensitive dipeptides (e.g., valine-citrulline) to achieve targeted release. nih.gov
Scaffold hopping is a powerful strategy to discover novel inhibitors. This involves replacing a central molecular framework with a structurally different one while retaining the key pharmacophoric features. For example, a nih.govnih.govresearchgate.nettriazolo[3,4-b]benzothiazole (TBT) scaffold has been successfully used as a nicotinamide mimic to inhibit PARP enzymes. nih.gov By decorating this new scaffold with appropriate substituents, researchers developed potent and selective inhibitors, demonstrating that the core structure can be replaced as long as the essential binding interactions are preserved. nih.gov Similarly, substituted amino acid hydrazides have been explored as a scaffold-hopping approach to identify novel anti-tubercular agents. mdpi.com
Chiral Modifications and Enantiomeric Activity Differences
Chirality plays a crucial role in the biological activity of many therapeutic agents, as stereoisomers can exhibit different potencies, metabolic profiles, and toxicities. nih.gov Although this compound itself is achiral, the introduction of chiral centers into its analogs can lead to significant differences between enantiomers.
For example, in a study of 3-(p-chlorophenyl)-4-aminobutanoic acid, a related compound featuring a chlorophenyl group, the racemic mixture was resolved into its (R) and (S) enantiomers. Pharmacological evaluation revealed that the R(+) enantiomer was 4.2 to 9.2 times more effective than the S(-) enantiomer, highlighting a clear stereospecificity of action. nih.gov
In the discovery of the Akt kinase inhibitor AZD5363, the specific (S)-enantiomer of a 1-(4-chlorophenyl)-3-hydroxypropyl side chain was crucial for potent activity. researchgate.net This stereochemical preference is common, as the three-dimensional arrangement of atoms in one enantiomer often provides a much better fit into the chiral binding pocket of a target protein than its mirror image. These findings underscore the importance of stereochemistry in drug design, where a single enantiomer frequently accounts for the majority of the desired biological effect. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies employ computational models to correlate the chemical structures of a series of compounds with their biological activities. These predictive models are invaluable for designing new analogs with potentially enhanced potency and for understanding the key physicochemical properties that drive activity.
For derivatives of isonicotinamide, QSAR models have been successfully developed. In one study on thiazinan-isoniazid derivatives as anti-tubercular agents, a 2D-QSAR model yielded a high correlation coefficient (r² = 0.958), indicating a strong predictive capability. nih.gov A 3D-QSAR model further helped to elucidate the steric, electrostatic, and hydrophobic requirements for optimal activity. nih.gov Such models can guide the rational design of new chemical entities by predicting their binding affinities before synthesis. nih.govnih.gov
Similarly, QSAR models have been applied to isonicotinamide derivatives targeting Alzheimer's disease, with robust models achieving R² values greater than 0.8. researchgate.net These studies often reveal that molecular descriptors related to van der Waals volume, electron density, and electronegativity play pivotal roles in determining biological activity. nih.gov For nicotinamide derivatives, QSAR has also been used to examine the influence of lipophilicity (π) and electronic effects (σ) of substituents on receptor binding affinity, although sometimes a combination of factors, including steric size, is required to explain the observed relationships. researchgate.net
Preclinical Pharmacological Investigations and Observed Biological Activities
In Vitro Cellular Efficacy Studies
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of action of N-(3-Amino-4-chlorophenyl)isonicotinamide and its congeners. These investigations have spanned various fields, including oncology, microbiology, and immunology, and have demonstrated a range of effects from antiproliferative and pro-apoptotic to antimicrobial and anti-inflammatory.
Derivatives of nicotinamide (B372718) have been shown to possess significant antiproliferative properties against a variety of cancer cell lines. For instance, novel nicotinamide-based derivatives have demonstrated cytotoxic effects against human tumor cell lines such as HCT-116 and HepG2. tandfonline.com In one study, compound 10, a nicotinamide derivative, exhibited potent anti-proliferative activities with IC50 values of 15.4 µM against HCT-116 and 9.8 µM against HepG2 cells. tandfonline.com Another derivative, compound 7, also showed promising cytotoxic activities with IC50 values of 15.7 µM and 15.5 µM against the same cell lines, respectively. tandfonline.com
Similarly, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share structural similarities, have been tested against breast cancer cell lines. One such compound displayed an IC50 of 0.013 µM against the MCF-7 cell line. nih.gov Another related compound showed the highest antiproliferative inhibition against MDA-MB-231 cells with an IC50 of 0.056 µM. nih.gov These findings highlight the potential of this class of compounds in cancer therapy.
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Nicotinamide Derivative (Compound 10) | HCT-116 | 15.4 | tandfonline.com |
| Nicotinamide Derivative (Compound 10) | HepG2 | 9.8 | tandfonline.com |
| Nicotinamide Derivative (Compound 7) | HCT-116 | 15.7 | tandfonline.com |
| Nicotinamide Derivative (Compound 7) | HepG2 | 15.5 | tandfonline.com |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 | 0.056 | nih.gov |
In addition to inhibiting cell proliferation, certain nicotinamide derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a study on new nicotinamide derivatives revealed that one compound could arrest the cell cycle of the HCT-116 cell line at the G0–G1 phase. mdpi.com Flow cytometric analysis showed a significant increase in the cell population in the G0–G1 phase (55.62%) compared to the control (38.96%). mdpi.com The same study also demonstrated a significant increase in both early and late apoptosis, with the total apoptosis increasing 6.5-fold compared to the control. mdpi.com
The heterocyclic amine, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, a compound with a related structural motif, has been shown to induce apoptosis through the activation of caspase-8, leading to a cascade of downstream events including the activation of other caspases and DNA fragmentation. researchgate.net
A number of nicotinamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated activity against a range of pathogenic bacteria and fungi. In one study, newly synthesized nicotinamides were tested against several microbial strains, with Pseudomonas aeruginosa being the most susceptible. researchgate.net One particular compound, NC 3, showed significant inhibition of P. aeruginosa and Klebsiella pneumoniae growth at a concentration of 0.016 mM. researchgate.net
Another study on nicotinamide derivatives reported potent antifungal activity against Candida albicans, including fluconazole-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 1 µg/mL. nih.gov The lead compound from this study was found to exert its antifungal effect by disrupting the cell wall of C. albicans. nih.gov
| Compound Type | Microbial Strain | MIC | Reference |
|---|---|---|---|
| Nicotinamide Derivative (NC 3) | Pseudomonas aeruginosa | 0.016 mM | researchgate.net |
| Nicotinamide Derivative (NC 3) | Klebsiella pneumoniae | 0.016 mM | researchgate.net |
| Nicotinamide Derivative (16g) | Candida albicans (fluconazole-sensitive) | 0.125–0.5 µg/mL | nih.gov |
| Nicotinamide Derivative (16g) | Candida albicans (fluconazole-resistant) | 0.125–1 µg/mL | nih.gov |
The anti-inflammatory potential of compounds related to this compound has also been investigated. Isonicotinic acid-derived 1,3,4-oxadiazoles have exhibited interesting anti-inflammatory activity, which was found to be superior to the standard drug Naproxen. nih.gov Furthermore, isonicotinates have been synthesized and screened for their in vitro anti-inflammatory activity, with some compounds demonstrating exceptionally high activity. nih.gov One such compound exhibited an IC50 value of 1.42 ± 0.1 µg/mL, which is eight-fold better than the standard drug ibuprofen. nih.gov
Nicotinamide itself has been shown to augment the anti-inflammatory properties of other compounds, such as resveratrol, by activating PARP1. nih.gov This synergistic effect suggests a potential therapeutic strategy for inflammatory diseases. nih.gov
Research has also explored the role of related compounds in cellular differentiation. One study investigated the effects of a novel compound on osteoclast differentiation. researchgate.net Osteoclasts are responsible for bone resorption, and their dysregulation can lead to pathological bone loss. researchgate.net The study found that the compound led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without causing significant cytotoxicity. researchgate.net This suggests an inhibitory effect on osteoclastogenesis. The compound was also found to affect the expression of osteoclast-specific marker genes. researchgate.net
In Vivo Mechanistic Studies in Non-Human Animal Models
While in vitro studies provide valuable cellular and molecular data, in vivo studies in animal models are crucial for understanding the systemic effects of a compound. Research on nicotinamide has demonstrated its anti-melanoma activity in vivo. nih.gov In a study using melanoma-bearing mice, nicotinamide treatment significantly delayed tumor growth and improved survival. nih.gov The study also observed about a 3-fold increase in Interferon-gamma (IFN-γ) producing cells in the treated mice, suggesting an immunostimulatory effect. nih.gov
Another in vivo study on simvastatin-nicotinamide co-crystals in rabbits showed a 2.4-fold increase in the maximum plasma concentration (Cmax) and a 4.75-fold increase in the total area under the curve (AUC) compared to simvastatin (B1681759) tablets alone, indicating improved bioavailability. semanticscholar.org While not a mechanistic study in the traditional sense, it highlights the potential for nicotinamide to be used in formulations to enhance the pharmacokinetic profiles of other drugs.
Further in vivo mechanistic studies are needed to fully elucidate the physiological and pharmacological effects of this compound and its derivatives.
Assessment of Target Engagement and Pathway Modulation in vivo
There is no publicly available scientific literature detailing the in vivo assessment of target engagement or pathway modulation for this compound. Studies that would characterize how this specific compound interacts with biological targets, confirms engagement with those targets in a living system, or elucidates its effects on specific cellular pathways have not been published.
Evaluation of Efficacy in Relevant Preclinical Disease Models (e.g., neurodegenerative, cancer, infectious diseases)
No data from in vivo efficacy studies of this compound in established preclinical models of disease are available. Consequently, there are no research findings to report on its potential therapeutic effects in areas such as oncology, neurodegenerative disorders, or infectious diseases.
Table 1: Summary of Preclinical Efficacy Data
| Disease Model | Compound Tested | Outcome |
|---|---|---|
| N/A | This compound | No data available |
Comparative Pharmacological Profiling with Known Reference Compounds and Analogs
There are no published studies that provide a comparative pharmacological profile of this compound against known reference compounds or structural analogs. Research detailing its relative potency, selectivity, or other pharmacological parameters in comparison to other molecules is absent from the scientific literature.
Table 2: Comparative Pharmacological Data
| Parameter | This compound | Reference Compound(s) |
|---|---|---|
| Target Affinity (IC₅₀/Kᵢ) | No data available | No data available |
| In vivo Potency (ED₅₀) | No data available | No data available |
| Selectivity Profile | No data available | No data available |
Compound Names
Computational and Theoretical Chemistry Analyses
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.comnih.gov It provides insights into chemical reactivity and stability through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govgrowingscience.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com Analysis of these orbitals helps predict the most reactive positions within a molecule. nih.gov
Another key aspect of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govnih.gov This information is crucial for predicting how the molecule will interact with other molecules, particularly in nucleophilic and electrophilic attacks. nih.gov Typically, electron-rich areas are located around electronegative atoms, while electron-poor regions are found near hydrogen atoms. nih.gov
Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters Calculated via DFT The following data is representative of typical DFT outputs for organic molecules and is not specific to N-(3-Amino-4-chlorophenyl)isonicotinamide.
| Parameter | Description | Typical Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 to -5.5 | Indicates electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.8 | Reflects chemical reactivity; a smaller gap often means higher reactivity. irjweb.com |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.0 | A global reactivity descriptor. |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.4 | A high value indicates high stability. irjweb.com |
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformations) of a molecule. Since molecules can rotate around single bonds, they can exist in various spatial orientations. Computational methods are used to calculate the potential energy of different conformers to find the lowest-energy, and thus most stable and populated, structure. This optimized geometry is the foundation for all further computational analyses, including DFT and molecular docking. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target. nih.gov The process involves placing the ligand into the active site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov
Docking studies reveal crucial details about ligand-target interactions, such as:
Hydrogen Bonds: Key interactions that stabilize the complex. nih.gov
Hydrophobic Interactions: Interactions with nonpolar amino acid residues.
Van der Waals Forces: General attractive or repulsive forces between atoms. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the flexibility of the interactions. These simulations track the movements and conformational changes of every atom in the system, offering a more realistic representation of the binding event than static docking.
Table 2: Example of Molecular Docking Results for a Ligand in a Protein Kinase Active Site This table illustrates typical data obtained from a molecular docking study and is not specific to this compound.
| Parameter | Value | Description |
| Docking Score (kcal/mol) | -7.33 | Represents the estimated free energy of binding; more negative values are generally better. nih.gov |
| Interacting Residues | MET 769, THR 766, ALA 719 | Specific amino acids in the protein's active site that form bonds with the ligand. nih.gov |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | The nature of the chemical bonds and forces holding the ligand in place. nih.gov |
| Inhibition Constant (Ki) | Low µM | A measure of the ligand's potency as an inhibitor, derived from the docking score. nih.gov |
In Silico Prediction of ADME Properties
In silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These theoretical predictions help to identify potential pharmacokinetic issues early in the drug discovery process. nih.gov
Theoretical ADME predictions often involve evaluating a molecule's physicochemical properties against established criteria for drug-likeness, such as Lipinski's Rule of Five. These rules help predict if a compound is likely to have good oral bioavailability. Other calculated properties include:
Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes. TPSA values below 140 Ų are often associated with good cell permeability. nih.gov
Blood-Brain Barrier (BBB) Penetration: Predictions based on molecular size, polarity, and other factors to determine if a compound is likely to enter the central nervous system. nih.gov
Gastrointestinal (GI) Absorption: Theoretical assessment of a compound's likelihood of being absorbed from the gut. nih.gov
Predictive Modeling for Biological Activity and Selectivity
Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, aims to correlate a molecule's structural or physicochemical properties with its biological activity. By analyzing a series of related compounds, these models can identify the key molecular features that contribute to potency and selectivity. researchgate.net
These models can help in the design of new derivatives with potentially improved activity. For example, a 3D-QSAR model might reveal that adding an electron-withdrawing group at a specific position on the molecule enhances its binding affinity. researchgate.net This allows for the rational design of more effective compounds, prioritizing synthetic efforts on molecules with a higher probability of success. researchgate.net Such models are validated to ensure their predictive power before being used to screen new, hypothetical structures. researchgate.net
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. By interacting with electromagnetic radiation, molecules provide a unique fingerprint, allowing for detailed structural elucidation.
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of N-(3-Amino-4-chlorophenyl)isonicotinamide is expected to display characteristic absorption bands corresponding to its constituent groups. The primary amine (-NH2), secondary amide (-CONH-), aromatic rings, and carbon-chlorine bond each absorb infrared radiation at specific frequencies.
The N-H stretching vibrations of the primary amine and the secondary amide are anticipated in the region of 3400-3300 cm⁻¹. libretexts.orgmdpi.com Specifically, primary amines typically show two bands in this region due to symmetric and asymmetric stretching, while the secondary amide shows a single band. libretexts.org The carbonyl (C=O) group of the amide linkage is expected to produce a strong, sharp absorption band around 1712-1650 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine and amide groups would likely be found in the 1350-1250 cm⁻¹ range. The presence of the C-Cl bond is indicated by a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3400 - 3300 (two bands) | Medium-Weak |
| Amide (-CONH-) | N-H Stretch | ~3300 | Medium |
| Amide (-CONH-) | C=O Stretch | 1712 - 1650 | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Variable |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Aryl Amine/Amide | C-N Stretch | 1350 - 1250 | Medium |
| Chloro-Aromatic | C-Cl Stretch | 800 - 600 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. ¹H-NMR provides information about the number, environment, and connectivity of protons, while ¹³C-NMR reveals the types of carbon atoms present.
In the ¹H-NMR spectrum of this compound, the protons on the two distinct aromatic rings would resonate in the downfield region, typically between δ 7.0 and 8.8 ppm. The four protons of the pyridine (B92270) ring are expected to appear as distinct signals, likely doublets or doublets of doublets, due to spin-spin coupling with adjacent protons. The three protons on the 4-chloro-3-aminophenyl ring would also produce signals in this region, with their splitting patterns dictated by their positions relative to each other and the substituent groups. The proton of the amide (-NH-) is expected to appear as a broad singlet, with a chemical shift that can be solvent-dependent. Similarly, the two protons of the primary amine (-NH₂) would likely produce a broad singlet.
The ¹³C-NMR spectrum provides complementary structural information. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the δ 160-170 ppm range. The carbon atoms of the pyridine and phenyl rings would resonate in the aromatic region of the spectrum, from approximately δ 110 to 155 ppm. The chemical shifts of these carbons are influenced by the attached heteroatoms (N) and substituents (Cl, NH₂), providing further confirmation of the compound's structure.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine Ring Protons | 8.5 - 8.8 / 7.7 - 8.0 | Doublet / Doublet |
| Phenyl Ring Protons | 7.0 - 7.8 | Doublet / Doublet of Doublets |
| Amide Proton (-NH-) | 9.5 - 10.5 | Broad Singlet |
| Amine Protons (-NH₂) | 4.5 - 5.5 | Broad Singlet |
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 163 - 168 |
| Pyridine Ring Carbons | 121 - 151 |
| Phenyl Ring Carbons | 115 - 145 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₀ClN₃O), the calculated monoisotopic molecular weight is approximately 247.05 g/mol , and the average molecular weight is 247.69 g/mol . matrixscientific.com In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would be observed at m/z 247 or 248, respectively. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a second peak (M+2) at approximately one-third the intensity of the main peak.
The fragmentation of the molecule under mass spectrometric conditions would likely proceed through cleavage of the weakest bonds. A primary fragmentation pathway is the cleavage of the amide bond, which can occur on either side of the carbonyl group. This would lead to fragments corresponding to the isonicotinoyl cation (m/z 106) and the 3-amino-4-chlorophenylamino radical or related ions. Further fragmentation could involve the loss of carbon monoxide (CO) from the isonicotinoyl fragment or the loss of HCN from the pyridine ring.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
|---|---|
| 247/249 | [M]⁺ (Molecular Ion) |
| 141/143 | [H₂N-C₆H₃Cl]⁺ |
| 125 | [C₅H₄N-C=O]⁺ - H |
| 106 | [C₅H₄N-C≡O]⁺ (Isonicotinoyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridine cation) |
Chromatographic Analysis for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable. sielc.com This typically involves a non-polar stationary phase (e.g., a C18-silica column) and a polar mobile phase. A gradient elution, starting with a high proportion of an aqueous solvent (like water with a formic acid modifier to improve peak shape) and gradually increasing the proportion of an organic solvent (like acetonitrile), would effectively separate the target compound from any impurities or starting materials. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.
Table 5: Proposed HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. this compound, with a molecular weight of 247.69 g/mol and multiple polar functional groups capable of hydrogen bonding, is expected to have a high boiling point and low volatility. matrixscientific.com Consequently, direct analysis by GC-MS is likely to be challenging, as it may not vaporize readily without thermal decomposition.
To make the compound amenable to GC-MS analysis, a derivatization step would be necessary. d-nb.inforesearchgate.net This process involves chemically modifying the molecule to increase its volatility and thermal stability. The active hydrogens of the primary amine and secondary amide groups are the most common sites for derivatization. Common methods include silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride), which replace the polar N-H protons with non-polar groups, thereby reducing intermolecular hydrogen bonding and allowing the compound to be analyzed by GC-MS. researchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography is an indispensable technique for the real-time monitoring of chemical reactions, offering a rapid, simple, and cost-effective means to follow the consumption of starting materials and the formation of products. researchgate.net In the synthesis of this compound, TLC is utilized to track the progress of the amide bond formation between 3-amino-4-chlorophenol (B96853) and isonicotinic acid or its activated derivative.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase, a solvent system chosen to effectively separate the starting materials from the product. The choice of eluent is critical; a common system for related aromatic amides involves a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) to achieve optimal separation. nih.govmdpi.com
As the solvent front moves up the plate, the components of the reaction mixture travel at different rates based on their polarity and affinity for the stationary phase. The less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and exhibit lower Rf values. The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. Visualization is often achieved under UV light, as aromatic compounds like this compound are typically UV-active. mdpi.com Staining with agents like potassium permanganate (B83412) can also be used. mdpi.com
An illustrative data table for monitoring the synthesis of a related isonicotinamide (B137802) derivative is presented below.
| Time (hours) | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) |
| 0 | 0.65 | 0.20 | - |
| 1 | 0.65 (faint) | 0.20 (faint) | 0.45 |
| 2 | - | - | 0.45 |
Note: This data is representative and based on typical TLC monitoring of related amide syntheses. The actual Rf values would be specific to the chosen solvent system.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for confirming that the synthesized compound has the expected empirical formula. For this compound, the molecular formula is C12H10ClN3O. matrixscientific.com
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. This theoretical data provides a benchmark against which the experimental results from an elemental analyzer are compared. The experimental analysis is typically performed using a combustion method, where a small, precisely weighed sample of the purified compound is burned in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen) are collected and quantified, and the amount of chlorine is determined by other methods.
A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.
| Element | Theoretical % |
| Carbon (C) | 58.19 |
| Hydrogen (H) | 4.07 |
| Chlorine (Cl) | 14.32 |
| Nitrogen (N) | 16.96 |
| Oxygen (O) | 6.46 |
Note: The theoretical percentages are calculated based on the molecular formula C12H10ClN3O. matrixscientific.com
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions.
To perform SC-XRD analysis on this compound, a high-quality single crystal of the compound must first be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The selected crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.
By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be constructed, which in turn reveals the precise location of each atom. This data allows for the complete elucidation of the molecular structure in the solid state. While the specific crystallographic data for this compound is not publicly available, the following table presents representative data that would be obtained from such an analysis, based on a structurally similar molecule. nih.gov
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5432(3) |
| b (Å) | 12.1234(5) |
| c (Å) | 15.6789(6) |
| α (°) | 90 |
| β (°) | 101.234(2) |
| γ (°) | 90 |
| Volume (ų) | 1594.5(1) |
| Z | 4 |
Note: This data is illustrative and represents the type of information obtained from a single crystal X-ray diffraction experiment for a related organic molecule. nih.gov The successful determination of the crystal structure provides the ultimate confirmation of the compound's identity and connectivity.
Strategic Applications in Drug Discovery and Development Research
Lead Identification and Optimization Strategies Based on Isonicotinamide (B137802) Scaffolds
The process of discovering a new drug often begins with identifying a "lead compound," a chemical entity that exhibits a desired biological activity. slideshare.net The isonicotinamide scaffold, a core component of N-(3-Amino-4-chlorophenyl)isonicotinamide, is a privileged structure in drug discovery due to its presence in numerous biologically active molecules.
Lead identification strategies often involve high-throughput screening (HTS) of large compound libraries to find "hits" against a specific biological target. upmbiomedicals.com For instance, a phenotypic screening of the Pathogen Box library from the Medicines for Malaria Venture against Mycobacterium tuberculosis identified a pyridine (B92270) carboxamide derivative, MMV687254, as a promising hit. nih.gov Such hits, featuring the core isonicotinamide-like structure, then enter the hit-to-lead and lead optimization phases. upmbiomedicals.com
Lead optimization is a critical phase where the initial hit is chemically modified to enhance its drug-like properties. danaher.com This iterative process aims to improve potency, selectivity, and pharmacokinetic characteristics, collectively known as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com Key optimization strategies for isonicotinamide scaffolds include:
Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying different parts of the lead compound to understand how chemical structure relates to biological activity. patsnap.com For the this compound scaffold, medicinal chemists can alter substituents on both the pyridine ring and the chlorophenyl ring to identify key functional groups responsible for activity and selectivity. patsnap.com
Bioisosteric Replacement: This technique involves substituting a functional group with another that has similar physical or chemical properties to improve the molecule's characteristics without drastically changing its interaction with the target. patsnap.com
Computational Methods: In silico tools such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics are employed to predict how modifications will affect the compound's binding to its target, helping to prioritize synthetic efforts. danaher.compatsnap.com
Table 1: Key Strategies in Lead Optimization
| Strategy | Description | Application to Isonicotinamide Scaffolds |
|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the molecular structure to determine which parts are crucial for its biological effect. patsnap.com | Modifying the amino and chloro groups on the phenyl ring or adding substituents to the pyridine ring to enhance target affinity. |
| Pharmacokinetic (ADME) Optimization | Improving the absorption, distribution, metabolism, and excretion properties of the compound to ensure it reaches the target in the body at therapeutic concentrations. patsnap.com | Altering functional groups to increase solubility, improve metabolic stability, or control the rate of excretion. |
| Toxicity Reduction | Modifying the lead compound to minimize off-target effects and potential toxicity. danaher.com | Removing or modifying structural motifs associated with toxicity while preserving the desired biological activity. |
| Scaffold Hopping | Replacing the central core of the molecule while retaining the key binding functionalities, potentially leading to novel compounds with improved properties. patsnap.com | Replacing the isonicotinamide core with another heterocyclic system while maintaining the key interactions of the aminochlorophenyl group. |
Rational Design of Novel Therapeutic Agents and Probes
Rational design is a targeted approach to drug discovery that utilizes knowledge of a biological target's structure and mechanism to invent or modify a compound. nih.gov The this compound structure provides a foundation for the rational design of new molecules. For example, the 4-chloro-3-aniline portion of the molecule has been identified as a potent mimic of benzamidine (B55565), a common ligand for various enzymes, suggesting its potential use in designing enzyme inhibitors. nih.gov
The design process often involves:
Target Identification: Understanding the three-dimensional structure of the target protein (e.g., an enzyme or receptor).
Hypothesis Generation: Using computational modeling to predict how the isonicotinamide scaffold can bind to the target.
Chemical Synthesis: Synthesizing novel derivatives with specific modifications intended to optimize interactions with the target's binding site. For instance, slight modifications in a guanidine (B92328) core, another privileged structure, have been shown to be decisive for tuning anti-tumoral activity. mdpi.com
This approach has been successfully used to develop potent and selective inhibitors for various targets, including kinases, which are crucial in cancer signaling pathways. nih.gov By modifying the this compound backbone, researchers can create novel therapeutic agents tailored to inhibit specific disease-related proteins.
Development of Imaging Agents and Biological Probes (e.g., PET probes for target visualization)
Beyond therapeutics, the isonicotinamide scaffold is highly valuable for developing diagnostic tools, particularly Positron Emission Tomography (PET) imaging agents. PET is a noninvasive imaging technique that allows for the visualization and quantification of biological processes in vivo. mdpi.com
Nicotinamide (B372718), an isomer of isonicotinamide, has been identified as a melanin-specific agent, making its derivatives promising candidates for imaging melanoma. nih.gov Radiofluorinated nicotinamide derivatives have been developed as PET probes for melanoma detection. nih.gov These agents offer several advantages:
High Tumor Uptake: They show early and significant accumulation in tumor tissues. nih.gov
Favorable Pharmacokinetics: They are primarily excreted through the kidneys, which is faster than some other classes of imaging agents. nih.gov
Efficient Radiosynthesis: The chemistry of the pyridine ring allows for rapid, often one-step, incorporation of positron-emitting radionuclides like Fluorine-18 (¹⁸F). nih.gov
The development of such a probe based on this compound would involve replacing a non-critical atom with a radionuclide (e.g., ¹⁸F). This radiolabeled molecule would then be administered to a preclinical model to visualize its distribution and binding to the target of interest, providing valuable information for diagnosis or assessing treatment response. frontiersin.org
Table 2: Characteristics of Nicotinamide-Based PET Probes for Melanoma Imaging
| Characteristic | Description | Significance in PET Imaging |
|---|---|---|
| Target Specificity | Binds specifically to melanin, which is abundant in melanoma cells. nih.gov | Allows for clear visualization of melanoma tumors with high contrast against surrounding healthy tissue. |
| Radiosynthesis | The pyridine ring permits rapid nucleophilic substitution reactions for incorporating ¹⁸F. nih.gov | A short synthesis time is crucial for radionuclides with short half-lives like ¹⁸F (approx. 110 minutes). |
| Tumor Uptake | Demonstrates early and high tumor uptake (e.g., 9% of injected dose per gram at 2 hours in a preclinical model). nih.gov | Enables imaging to be performed shortly after administration and provides a strong signal from the tumor. |
| Excretion Pathway | Enhanced hydrophilicity leads to rapid renal (kidney) excretion. nih.gov | Reduces background radiation in the body, improving image quality and lowering the overall radiation dose to the subject. |
Methodologies for Investigating Metabolic Fate and Stability in Preclinical Models (non-human)
Before a drug candidate can be tested in humans, its metabolic fate and stability must be thoroughly investigated in non-human preclinical models. This involves determining how the compound is absorbed, distributed, metabolized, and excreted (ADME).
For compounds based on the isonicotinamide scaffold, a key metabolic route to investigate is the NAD salvage pathway. nih.govnih.gov Nicotinamide and its derivatives can be metabolized by enzymes like NAMPT and NMNAT1 into unnatural NAD derivatives, which can have therapeutic effects or lead to toxicity. nih.gov
Common methodologies used in these preclinical studies include:
In Vitro Stability Assays: The compound is incubated with liver microsomes or hepatocytes from preclinical species (e.g., mice, rats) to assess its metabolic stability. The rate at which the parent compound disappears is measured over time, often using liquid chromatography-mass spectrometry (LC-MS).
Metabolite Identification: Following in vitro or in vivo studies, samples (e.g., plasma, urine, bile, cell lysates) are analyzed using high-resolution mass spectrometry to identify the chemical structures of any metabolites formed.
Stable Isotope Tracing: A version of the compound is synthesized with stable isotopes (e.g., Deuterium (²H) or Carbon-13 (¹³C)). This "heavy" version is administered to animal models, and its metabolic fate is tracked. This technique allows researchers to distinguish the drug and its metabolites from endogenous molecules. nih.gov
Pharmacokinetic Studies in Animals: The compound is administered to animals (e.g., mice), and blood samples are collected at various time points. The concentration of the parent drug and its major metabolites are measured to determine key parameters like half-life, bioavailability, and clearance. nih.gov For example, researchers found that a nicotinamide derivative and its active metabolite were detectable in the plasma and brain of mice after administration, providing crucial information about its distribution. nih.gov
Table 3: Preclinical Methodologies for Metabolic Profiling
| Methodology | Model System | Key Information Obtained |
|---|---|---|
| Microsomal Stability Assay | Liver microsomes (from mice, rats, etc.) | Intrinsic clearance rate, metabolic half-life. |
| Hepatocyte Incubation | Primary hepatocytes (non-human) | Phase I and Phase II metabolites, stability in a more complete cellular system. |
| Stable Isotope Tracing | In vivo (e.g., mice) | Definitive tracking of metabolic pathways and fate of the parent compound. nih.gov |
| Pharmacokinetic (PK) Study | In vivo (e.g., mice, rats) | Bioavailability, plasma concentration over time (Cmax, Tmax), half-life (t1/2), and tissue distribution. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)isonicotinamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is typically synthesized via amide coupling between 3-amino-4-chloroaniline and isonicotinoyl chloride. Key steps include:
- Amination : Use of triethylamine as a base to neutralize HCl byproducts during coupling reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–5°C to minimize side reactions) .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectral techniques is employed:
- 1H/13C NMR : Verify aromatic proton environments (e.g., δ 7.5–8.5 ppm for pyridine protons) and carboxamide carbonyl signals (~168 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276.05 for C₁₂H₁₁ClN₃O) .
Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Use MRM transitions specific to the compound’s fragmentation pattern .
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix interference .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for isonicotinamide derivatives targeting enzyme inhibition?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the phenyl ring to enhance interactions with enzyme active sites. Compare inhibitory potency against HDACs or MAOs using fluorogenic assays .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., hydrophobicity, steric bulk) with IC₅₀ values .
- Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., HDAC8) to identify key hydrogen bonds with the carboxamide group .
Q. How can researchers resolve contradictions in biological activity data across different studies on this compound?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., PC-3 for prostate cancer) and protocols (e.g., MTT assay at 48h incubation) to minimize variability .
- Dose-Response Curves : Compare EC₅₀ values under consistent conditions (pH 7.4, 37°C) to assess potency discrepancies .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding factors like solvent effects (DMSO vs. ethanol) .
Q. What in silico methods are recommended for predicting the binding affinity of this compound with cancer-related targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with Akt or mTOR, focusing on the chlorophenyl moiety’s hydrophobic packing in the kinase domain .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to evaluate stability of hydrogen bonds between the isonicotinamide group and catalytic residues .
- ADMET Prediction : SwissADME to assess bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .
Q. How does the chlorophenyl moiety influence the compound’s pharmacokinetic properties, and what modifications can enhance bioavailability?
- Methodological Answer :
- Lipophilicity : Measure logP (e.g., ~2.1 via shake-flask method) to correlate chlorophenyl’s contribution to membrane permeability .
- Pro-Drug Design : Replace the amino group with acetyl-protected derivatives to improve solubility, followed by enzymatic hydrolysis in vivo .
- Formulation : Use nanoemulsions (e.g., PLGA nanoparticles) to enhance aqueous dispersion and tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
